

Introduction: Complanatuside as a High-Value Synthetic Target

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Compound of Interest

Compound Name: *Complanatoside C*

Cat. No.: *B14118149*

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Complanatuside is a flavonol glycoside isolated from the traditional medicinal plant *Astragalus complanatus*.^{[1][2]} Its chemical structure is characterized by a rhamnocitrin (7-O-methylkaempferol) aglycone backbone with two β -D-glucopyranosyl moieties attached at the 3 and 4' positions.^[3]

The primary impetus for the chemical synthesis of Complanatuside stems from its impressive range of biological activities. It has demonstrated significant anti-inflammatory, immunomodulatory, and neuroprotective properties.^{[1][4]} This activity is largely attributed to its ability to modulate key inflammatory signaling pathways. Specifically, research has shown that Complanatuside can:

- **Inhibit the NLRP3 Inflammasome:** It down-regulates the expression of NLRP3, ASC, and GSDMD, key components of the inflammasome complex that, when activated, leads to pyroptotic cell death and the release of pro-inflammatory cytokines like IL-1 β .^{[1][5]} This makes it a promising candidate for treating inflammatory conditions, including cytokine-mediated skin damage.^{[1][5]}
- **Suppress the JNK Signaling Pathway:** Complanatuside A has been shown to improve functional recovery after spinal cord injury by inhibiting the c-Jun N-terminal kinase (JNK)

signaling pathway, which reduces microglial activation, neuronal apoptosis, and the release of inflammatory factors.[4]

These well-defined mechanisms of action make Complanatuside a highly attractive scaffold for the development of new therapeutics for a range of inflammatory and neurodegenerative diseases.

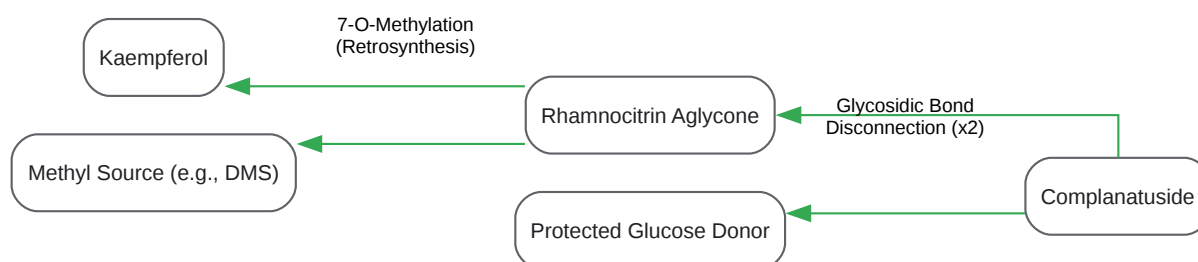
Property	Data	Reference
Molecular Formula	C ₂₈ H ₃₂ O ₁₆	[3]
Molecular Weight	624.5 g/mol	[3]
IUPAC Name	5-hydroxy-7-methoxy-3- [(2S,3R,4S,5S,6R)-3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxy- 2-[4-[(2S,3R,4S,5S,6R)-3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2- yl]oxyphenyl]chromen-4-one	[3]
Natural Source	Astragalus complanatus	[1][2]
Key Biological Targets	NLRP3 Inflammasome, JNK Signaling Pathway	[1][4]

Strategies for the Total Synthesis of Complanatuside

A total synthesis of Complanatuside has not yet been published. However, a logical synthetic route can be designed based on established flavonoid chemistry. The most practical approach involves a convergent strategy centered on the synthesis of the aglycone, rhamnocitrin, followed by sequential, regioselective glycosylation.

Retrosynthetic Analysis

A retrosynthetic analysis of Complanatuside breaks the molecule down into three manageable components: the flavonoid precursor (kaempferol), a methylating agent, and a protected glucose donor.



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Caption: Retrosynthetic analysis of Complanatuside.

This analysis highlights the three primary challenges of the synthesis:

- Preparation of the Aglycone: Efficient and regioselective synthesis of rhamnocitrin.
- Regioselective Glycosylation: Differentiating between the 3-OH and 4'-OH positions for sequential glycosylation.
- Stereocontrolled Glycosidic Bond Formation: Ensuring the correct β -anomeric configuration of the glucose units.

Protocol 1: Synthesis of the Rhamnocitrin Aglycone

Rhamnocitrin (7-O-methylkaempferol) can be synthesized from the widely available flavonoid, kaempferol. The key is the regioselective methylation of the 7-OH group. The general order of reactivity for the hydroxyl groups on the kaempferol scaffold is 7-OH > 4'-OH > 3-OH >> 5-OH, which allows for selective methylation under controlled conditions.[2]

Objective: To synthesize rhamnocitrin via selective 7-O-methylation of kaempferol.

Materials:

- Kaempferol

- Dimethyl sulfate (DMS)
- Anhydrous potassium carbonate (K_2CO_3)
- Anhydrous acetone
- 1M Hydrochloric acid (HCl)
- Ethyl acetate
- Hexane
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve kaempferol (1.0 eq) in anhydrous acetone (100 mL).
- Add anhydrous potassium carbonate (1.2 eq) to the solution. Stir the resulting suspension vigorously at room temperature for 20 minutes under an inert nitrogen atmosphere.
- **Methylation:** Slowly add dimethyl sulfate (1.0 eq) dropwise to the stirring suspension using a syringe. Caution: DMS is highly toxic and carcinogenic. Handle with extreme care in a fume hood.
- Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 7:3 v/v). The product, rhamnocitrin, should have a higher R_f value than kaempferol.
- **Work-up:** Upon completion, filter the reaction mixture through a pad of Celite to remove the potassium carbonate. Wash the filter cake with additional acetone.
- Evaporate the combined filtrate under reduced pressure to obtain a solid residue.
- Resuspend the residue in deionized water (50 mL) and carefully acidify the mixture to pH ~3-4 with 1M HCl. This will protonate any remaining phenoxides.

- Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude solid by silica gel column chromatography, eluting with a gradient of hexane-ethyl acetate (starting from 9:1 to 1:1).
- Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield rhamnocitrin as a yellow solid. Confirm the structure using ^1H NMR, ^{13}C NMR, and mass spectrometry.

Protocol 2: Proposed Strategy for Diglycosylation

The key challenge in synthesizing Complanatuside from rhamnocitrin is the selective glycosylation of the 3-OH and 4'-OH groups. The 5-OH group is significantly less reactive due to strong intramolecular hydrogen bonding with the C4 carbonyl group. Differentiating the 3-OH and 4'-OH positions typically requires a protecting group strategy.

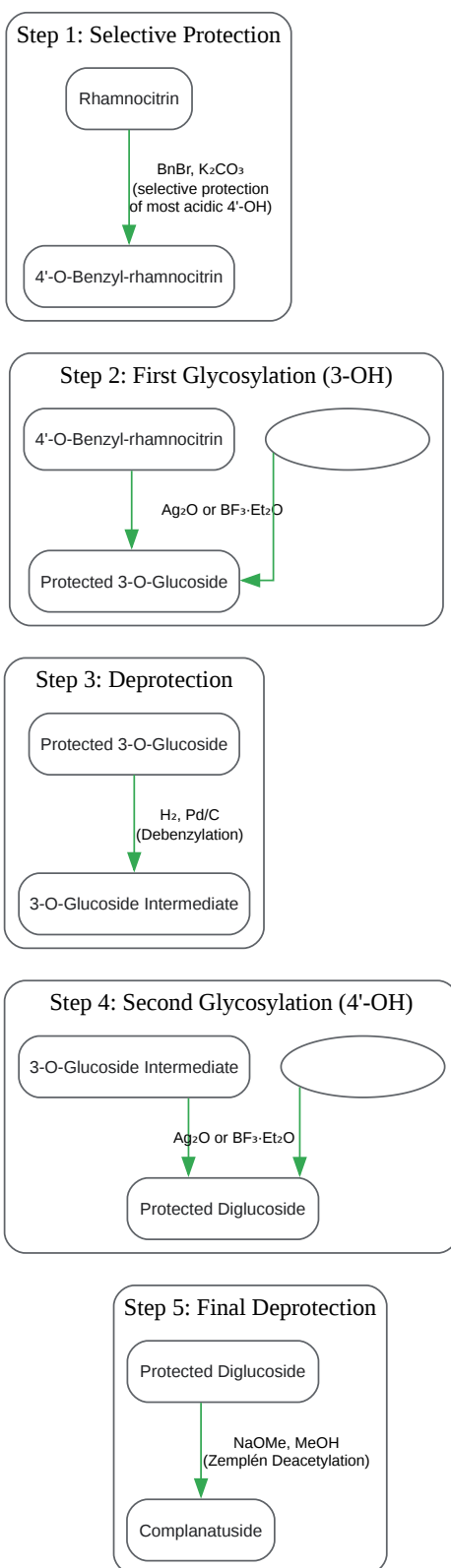
Objective: To perform a sequential, regioselective diglycosylation of rhamnocitrin to yield Complanatuside.

Materials:

- Rhamnocitrin (from Protocol 1)
- Benzyl bromide (BnBr)
- Potassium carbonate (K_2CO_3)
- Acetobromo- α -D-glucose (glycosyl donor)
- Silver(I) oxide (Ag_2O) or Boron trifluoride etherate ($\text{BF}_3 \cdot \text{Et}_2\text{O}$)
- Anhydrous Dichloromethane (DCM) and Acetonitrile (MeCN)
- Palladium on carbon (Pd/C)

- Sodium methoxide (NaOMe) in methanol
- Molecular sieves (4 Å)

Proposed Synthetic Pathway:



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Caption: Proposed synthetic pathway for Complanatuside.

Procedure:

- Selective Protection of 4'-OH:
 - Dissolve rhamnocitrin (1.0 eq) in anhydrous acetone. Add a carefully controlled amount of K_2CO_3 (1.1 eq) and benzyl bromide (1.1 eq).
 - The 4'-OH is generally more acidic and reactive than the 3-OH, allowing for regioselective benzylation under kinetically controlled conditions.[5] Monitor carefully by TLC to avoid over-alkylation.
 - Purify the resulting 4'-O-benzyl-rhamnocitrin by column chromatography.
- First Glycosylation (3-OH):
 - In a flask dried under flame and cooled under nitrogen, add the 4'-O-benzyl-rhamnocitrin (1.0 eq), freshly activated 4 Å molecular sieves, and anhydrous DCM.
 - Add acetobromo- α -D-glucose (1.5 eq) followed by a promoter such as silver(I) oxide (Ag_2O , 2.0 eq). The reaction is typically run in the dark at room temperature.
 - Alternatively, glycosyl trifluoroacetimidates can be used with a catalytic amount of $BF_3 \cdot Et_2O$ at low temperatures (e.g., $-40\text{ }^\circ\text{C}$), which often gives better stereoselectivity for the β -anomer.[6]
 - After completion, filter the reaction, wash with sodium bicarbonate solution, dry, and purify the product by chromatography.
- Debenylation of 4'-OH:
 - Dissolve the protected glycoside from the previous step in a solvent like ethanol or ethyl acetate.
 - Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight).
 - Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC).

- Filter through Celite to remove the catalyst and concentrate to get the deprotected intermediate.
- Second Glycosylation (4'-OH):
 - Repeat the glycosylation procedure from Step 2, using the deprotected intermediate as the starting material to install the second glucose moiety at the 4'-position.
- Final Deprotection (Zemplén Deacetylation):
 - Dissolve the fully protected diglycoside in anhydrous methanol.
 - Add a catalytic amount of sodium methoxide solution (0.1 M in methanol) and stir at room temperature.
 - Monitor the reaction by TLC. Once complete, neutralize the reaction with an acidic resin (e.g., Amberlite IR120 H⁺), filter, and evaporate the solvent.
 - The final product, Complanatuside, can be purified by reverse-phase chromatography (C18) or crystallization.

Application in Semi-Synthesis and Drug Development

Beyond total synthesis, Complanatuside isolated from natural sources can serve as a valuable starting scaffold for creating novel derivatives. This semi-synthetic approach is a cornerstone of modern drug discovery.

Rationale for Semi-Synthesis:

- Improve Pharmacokinetics: Glycosylation patterns significantly affect the solubility, stability, and bioavailability of flavonoids.^[1] Modifying the sugar moieties or the aglycone could optimize drug-like properties.
- Enhance Potency and Selectivity: Creating a library of analogs allows for detailed Structure-Activity Relationship (SAR) studies. This helps identify which structural features are essential for inhibiting targets like NLRP3 or JNK.

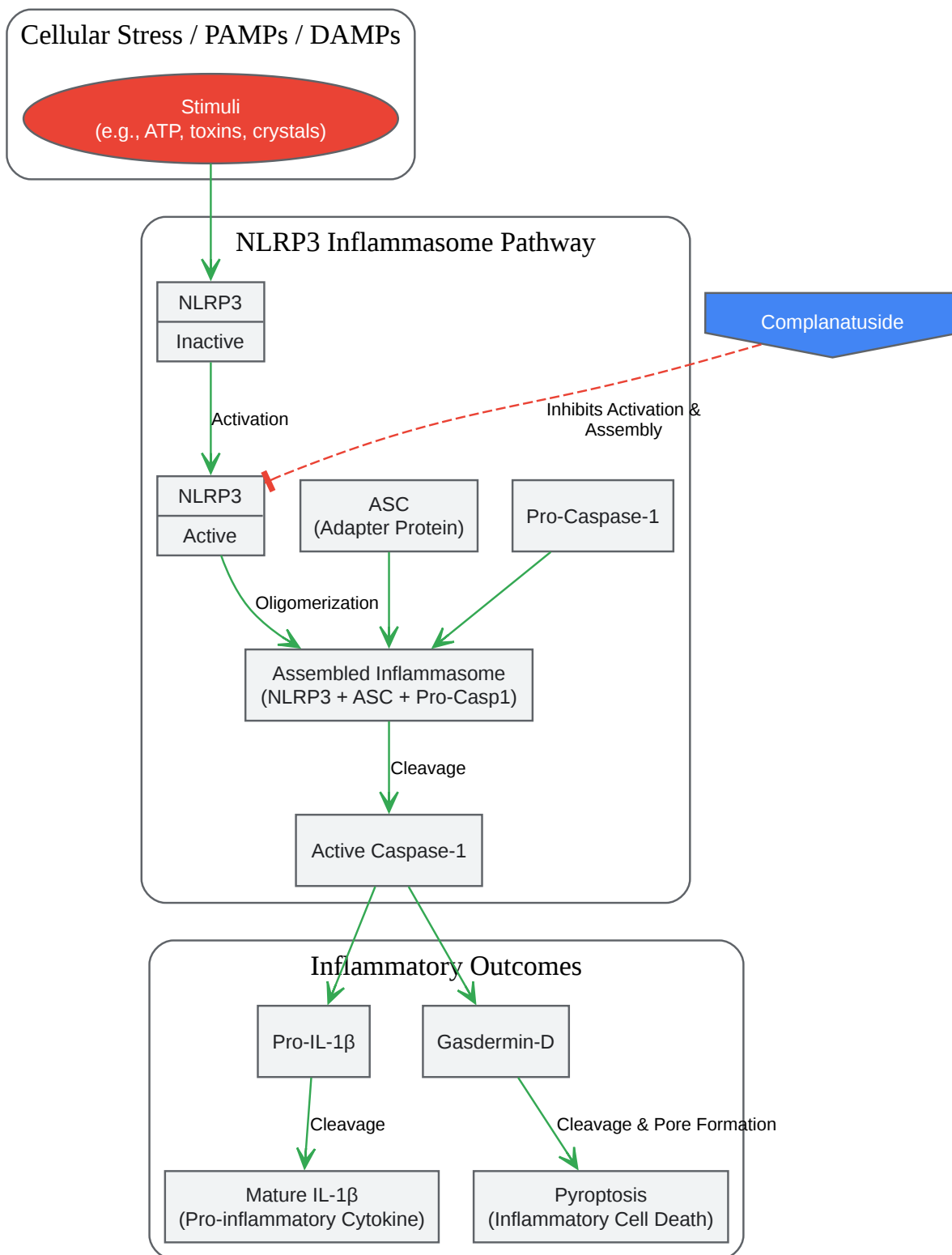
- Explore New Biological Activities: Minor structural modifications can sometimes lead to completely new or enhanced biological effects.

Potential Modifications:

- Acylation/Alkylation: The hydroxyl groups on the sugar moieties can be selectively acylated or alkylated to increase lipophilicity, potentially improving cell membrane permeability.^[7]
- Alternative Glycosylation: The glucose units could be enzymatically or chemically replaced with other sugars (e.g., rhamnose, galactose) to study the effect on bioactivity.
- Aglycone Modification: While more complex, modification of the flavonoid core (e.g., at the 5-OH position after protection of other groups) could be explored.

Mechanistic Context for Synthetic Efforts

The design of Complanatuside analogs should be guided by its mechanism of action. Synthetic chemists can create targeted molecules to probe and potentially enhance its interaction with key biological targets.



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Caption: Inhibition of the NLRP3 Inflammasome by Complanatuside.

By synthesizing analogs, researchers can answer key questions:

- Does the 3-O-glycoside or the 4'-O-glycoside contribute more to NLRP3 inhibition?
- Can modifying the sugar units increase the potency of inhibition?
- Is the 7-methoxy group critical for activity, or would a 7-OH (kaempferol glycoside) or 7-O-ethyl be more effective?

Answering these questions through a synergy of chemical synthesis and biological testing is crucial for advancing Complanatuside from a natural product lead to a potential clinical drug.

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